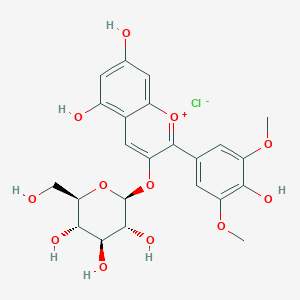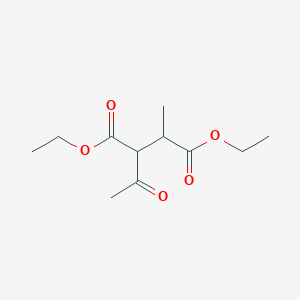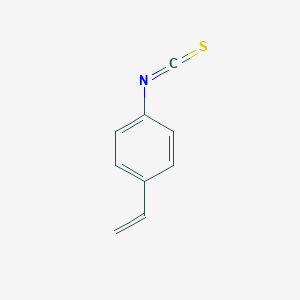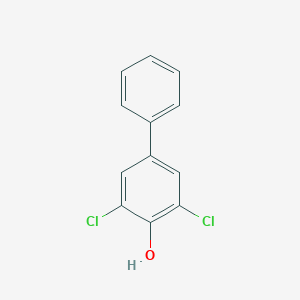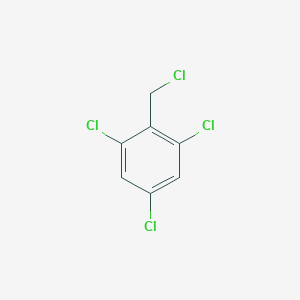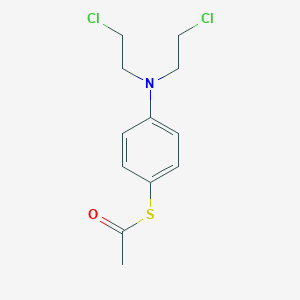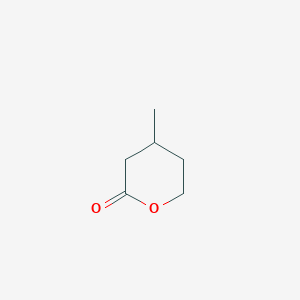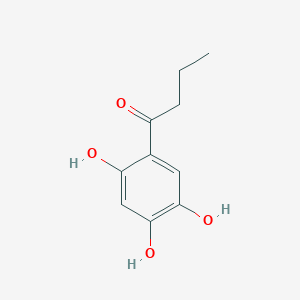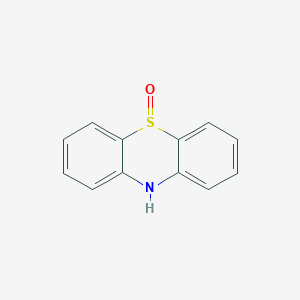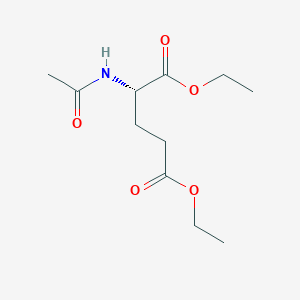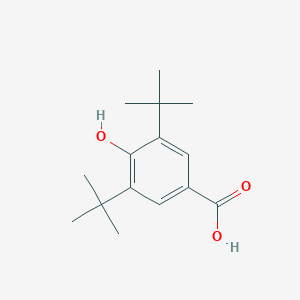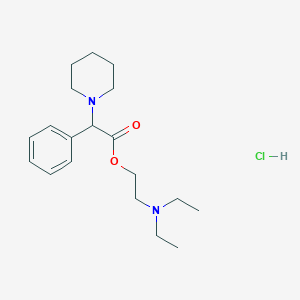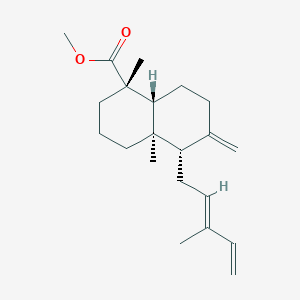
Methyl cis-Communate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cis-Communate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of communes, which are a class of secondary metabolites produced by various plants and fungi. Methyl cis-Communate has been found in several plant species, including Commiphora myrrha, a plant commonly used in traditional medicine. In recent years, researchers have focused on understanding the synthesis, mechanism of action, and potential applications of this compound.
Aplicaciones Científicas De Investigación
DNA Methylation and Biological Processes
Methyl cis-Communate plays a significant role in DNA methylation, which is crucial in various biological processes. Abnormal DNA methylation patterns are often observed in diseases. Recent studies highlight the importance of cis-acting DNA elements in regulating locus-specific DNA methylation. This involves transcription factors, histone modification, and DNA secondary structures. Such knowledge is vital in clinical applications like liquid biopsy for early cancer diagnosis and treatment (Wang, Ngo, & Wang, 2021).
Role in Cancer Research
Evidence shows that carcinoma in situ (CIS), a precursor of invasive urothelial carcinoma, is characterized by frequent gene promoter methylation. The timing of altered DNA methylation in this pathway is critical. This methylation has been associated with poor prognosis and increased progression to tumor death in patients (Dhawan et al., 2006).
Resistance to Anticancer Agents
Studies indicate that treatment-related DNA hypermethylation may contribute to drug-resistant phenotypes in cancers, particularly regarding cisplatin resistance. This involves the inactivation of genes required for cytotoxicity. Identifying hypermethylated genes in this context offers insights into overcoming resistance to chemotherapeutic agents (Chang et al., 2010).
Interaction with DNA in Cancer Therapy
The interaction of cis-diamminedichloroplatinum(II) and its derivatives with DNA is crucial in cancer therapy. Understanding these interactions at a molecular level is essential for developing more effective cancer treatments (Terheggen et al., 1987).
Influence on Gene Expression
Genetic variants at CpG sites modulate genome-epigenome interaction, influencing DNA methylation levels and thereby impacting gene expression. This understanding is pivotal in elucidating mechanisms behind genetic variant-disease associations (Zhi et al., 2013).
Implications in Plant Biology
In plant biology, methyl cis-Communate and its derivatives, like cis-jasmone, play roles in plant defense and as insect semiochemicals. Understanding these compounds' roles can enhance agricultural productivity and pest management (Birkett et al., 2000).
Propiedades
Número CAS |
1235-39-8 |
|---|---|
Nombre del producto |
Methyl cis-Communate |
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Clave InChI |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES isomérico |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
SMILES canónico |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
